Salmeterol

Description

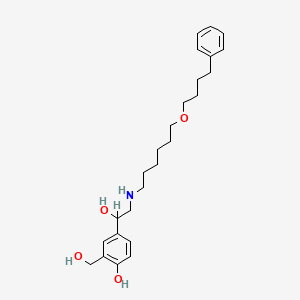

Salmeterol is a long-acting beta-2 adrenergic receptor agonist drug that is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease COPD. It has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, [salbutamol]. This compound was first described in the literature in 1988. This compound's structure is similar to salbutamol's with an aralkyloxy-alkyl substitution on the amine. this compound was granted FDA approval on 4 February 1994.

This compound is a beta2-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta2-Agonist.

This compound is a highly selective, long-acting beta-2 adrenergic agonist with bronchodilatory activity. This compound's benzene moiety resembles the structure of catecholamines, and occupies the active site of beta-2 adrenergic receptor, while the long, lipophilic side chain of this compound, binds to the so called 'exosite' near the beta-2 adrenergic receptors. The binding at the exosite allows the active portion of the molecule to remain at the receptor site and continually engage and disengage with the receptor, therefore providing a long duration of action. This agent stimulates intracellular adenyl cyclase to catalyze the conversion of adenosine triphosphate to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels result in relaxation of bronchiolar smooth muscle, bronchodilation and increased bronchial airflow.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 5 approved and 7 investigational indications. This drug has a black box warning from the FDA.

This compound is a long-acting beta2-adrenergic receptor agonist drug that is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease COPD.

See also: this compound Xinafoate (active moiety of).

Properties

IUPAC Name |

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94749-08-3 (xinafoate) | |

| Record name | Salmeterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023571 | |

| Record name | Salmeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, 2.26e-03 g/L | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.9X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

89365-50-4 | |

| Record name | Salmeterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89365-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmeterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Blueprint of Salmeterol: An In-depth Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Salmeterol, a long-acting β2-adrenergic receptor (LABA) agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its prolonged therapeutic effect, lasting approximately 12 hours, distinguishes it from short-acting β2-agonists.[1] This technical guide delves into the molecular intricacies of this compound's mechanism of action, providing a comprehensive overview of its interaction with the β2-adrenergic receptor (β2AR), downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Receptor Binding and the "Exosite" Hypothesis: A Tale of Two Interactions

This compound's unique pharmacological profile stems from its distinct molecular structure, featuring a long, lipophilic aryloxyalkyl side chain.[2] This tail is crucial for its prolonged duration of action. The prevailing theory explaining this is the "exosite" or "plasmon" hypothesis . This model posits that this compound binds to the β2AR at two distinct sites:

-

Orthosteric Site: The saligenin head of the this compound molecule binds to the active (orthosteric) site of the β2AR, the same site targeted by endogenous agonists like epinephrine. This interaction is responsible for receptor activation.

-

Exosite: The long lipophilic tail anchors to a secondary binding pocket, termed the "exosite," located within the cell membrane or on the receptor itself.[1][3][4] This anchoring allows the active head of the molecule to repeatedly engage and disengage with the orthosteric site, leading to sustained receptor activation and a prolonged therapeutic effect.

Recent structural studies have provided a more definitive location for this exosite, revealing a cleft formed by residues from extracellular loops 2 and 3, and the extracellular ends of transmembrane helices 6 and 7. This interaction is primarily driven by extensive van der Waals and hydrophobic forces.

An alternative but related concept is the microkinetic model , which suggests that this compound's high lipophilicity causes it to partition into the lipid bilayer of the cell membrane, creating a local depot from which the drug can gradually diffuse to the receptor. Both the exosite and microkinetic models contribute to explaining this compound's long duration of action.

Quantitative Analysis of this compound's Receptor Interaction

The affinity and efficacy of this compound at the β2AR have been quantified through various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Description | Experimental Method |

| Ki (Binding Affinity) | ~1.5 nM | Inhibition constant, indicating the concentration of this compound required to occupy 50% of the β2ARs in the presence of a radioligand. A lower Ki signifies higher binding affinity. | Radioligand Binding Assay |

| EC50 (cAMP Accumulation) | ~6.7 nM | Effective concentration of this compound that produces 50% of the maximal increase in intracellular cyclic adenosine monophosphate (cAMP). | cAMP Accumulation Assay |

| EC50 (PKA Activation) | ~0.35 nM | Effective concentration of this compound that produces 50% of the maximal activation of Protein Kinase A (PKA). | PKA Activity Assay |

| Intrinsic Efficacy (Adenylyl Cyclase Activation) | ~12% (relative to isoproterenol) | The ability of this compound to activate adenylyl cyclase and produce a response, expressed as a percentage of the maximal response produced by the full agonist isoproterenol. | Adenylyl Cyclase Activity Assay |

Downstream Signaling: Beyond Simple Receptor Activation

Upon binding to the β2AR, this compound initiates a cascade of intracellular signaling events, primarily through the Gs protein pathway.

The Canonical Gs-cAMP-PKA Pathway

-

G Protein Activation: this compound binding induces a conformational change in the β2AR, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Cellular Response: Activated PKA then phosphorylates various downstream targets in airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.

Biased Agonism: A Preference for Gs Signaling

Recent research has revealed that GPCRs can be activated in ways that preferentially engage certain downstream signaling pathways over others, a phenomenon known as biased agonism or functional selectivity. This compound exhibits biased agonism at the β2AR, showing a strong preference for activating the Gs protein pathway while having a much-reduced efficacy for recruiting β-arrestin.

β-arrestin recruitment is typically involved in receptor desensitization and internalization. This compound's weak ability to recruit β-arrestin may contribute to its sustained signaling and prolonged therapeutic effect, as the receptor is less prone to being turned off and removed from the cell surface. Studies using Bioluminescence Resonance Energy Transfer (BRET) have shown that the recruitment of β-arrestin 2 to the β2AR is significantly lower with this compound compared to full agonists like isoproterenol.

The Role of EPAC: A PKA-Independent Pathway

While PKA is a major effector of cAMP signaling, another important downstream pathway involves the Exchange Protein Directly Activated by cAMP (EPAC) . Studies in human airway smooth muscle cells have shown that β2AR agonists, including this compound, can inhibit cell proliferation through a PKA-independent mechanism that involves EPAC.

EPAC proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Upon binding cAMP, EPAC activates Rap1, which can then influence various cellular processes, including cell proliferation and differentiation. The dual activation of both PKA and EPAC pathways by this compound-induced cAMP production may contribute to its overall therapeutic effects beyond bronchodilation.

Experimental Protocols for Studying this compound's Mechanism of Action

The following sections provide detailed methodologies for key experiments used to characterize the molecular mechanism of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β2AR.

-

Objective: To measure the displacement of a radiolabeled antagonist from the β2AR by unlabeled this compound.

-

Materials:

-

Cell membranes expressing the β2AR (e.g., from HEK293 cells or lung tissue).

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

-

Objective: To quantify the dose-dependent increase in cAMP levels in response to this compound.

-

Materials:

-

Whole cells expressing the β2AR.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).

-

-

Protocol:

-

Seed cells in a multi-well plate.

-

Pre-treat the cells with a PDE inhibitor.

-

Stimulate the cells with increasing concentrations of this compound for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value from the curve.

-

β-Arrestin Recruitment Assay

This assay is used to assess the biased agonism of this compound by measuring its ability to recruit β-arrestin to the β2AR.

-

Objective: To quantify the recruitment of β-arrestin to the β2AR upon stimulation with this compound.

-

Materials:

-

Cells co-expressing a β2AR fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a corresponding acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

This compound.

-

Plate reader capable of measuring BRET or FRET.

-

-

Protocol:

-

Seed the engineered cells in a multi-well plate.

-

Stimulate the cells with increasing concentrations of this compound.

-

Measure the BRET or FRET signal at various time points. An increase in the signal indicates the proximity of β-arrestin to the receptor.

-

Plot the change in BRET or FRET ratio against the logarithm of the this compound concentration.

-

Compare the maximal response and potency of this compound to a known full agonist to determine its bias.

-

Conclusion

This compound's molecular mechanism of action is a multifaceted process characterized by its unique binding kinetics to the β2-adrenergic receptor, its biased agonism towards the Gs signaling pathway, and the subsequent activation of both PKA and EPAC downstream effectors. The "exosite" hypothesis provides a compelling explanation for its long duration of action, which is a key clinical advantage. A thorough understanding of these molecular details, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of novel and improved therapies for respiratory diseases. The continued exploration of biased agonism and downstream signaling intricacies promises to uncover new therapeutic opportunities and refine our approach to targeting the β2-adrenergic receptor.

References

- 1. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of inhaled Salmeterol in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is attributed to its prolonged bronchodilator activity and its anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of inhaled this compound, drawing upon data from various animal models. The information presented herein is intended to support further research and development of inhaled respiratory therapeutics.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While extensive pharmacokinetic data for inhaled this compound in humans is available, detailed quantitative data from preclinical animal models, particularly for the inhaled route, is less comprehensively published in tabular format. The following tables summarize the available data on the disposition of this compound in common preclinical species. It is important to note that much of the detailed preclinical pharmacokinetic work was conducted using intravenous and oral routes of administration to understand the fundamental disposition of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Intravenous and Oral Administration)

| Parameter | Rat | Dog |

| Route of Administration | Intravenous (IV) | Oral |

| Plasma Half-life (t½) | 5 hours | - |

| Volume of Distribution (Vd) | 40 L/kg | - |

| Plasma Clearance | 95 mL/min/kg | - |

| Primary Route of Excretion | Feces (55-75% of dose) | Feces (55-75% of dose) |

| Biliary Excretion (% of oral dose) | 53% (0-27 hr) | - |

| Metabolism | Predominantly by metabolism | Predominantly by metabolism |

Data compiled from studies on the disposition of [14C]this compound xinafoate. It's important to note the high tissue uptake indicated by the large volume of distribution in both species.[1]

Table 2: Systemic Exposure of Inhaled this compound in Dogs (Single Dose)

| Dose (µg/kg) | Cmax (ng/mL) | Tmax (minutes) |

| 6 | ~0.5 | 5-40 |

| 18 | ~1.5 | 5-40 |

| 60 | ~5 | 5-40 |

| 180 | ~15 | 5-40 |

Data extracted from a pilot absorption study in dogs. The shape of the concentration-time curve for inhaled this compound resembled that of intravenous administration, with Cmax occurring at the earliest measured time points.[2]

Pharmacodynamics: Mechanism of Action and Preclinical Efficacy

This compound exerts its therapeutic effects primarily through its action as a selective β2-AR agonist. This leads to bronchodilation and the modulation of inflammatory responses.

Bronchodilator Effects

In preclinical models, inhaled this compound has demonstrated potent and long-lasting bronchodilator activity.

Table 3: Bronchodilator Effects of Inhaled this compound in Guinea Pigs

| Parameter | This compound | Salbutamol (comparator) |

| Potency | Approximately equipotent | Approximately equipotent |

| Duration of Action | Well-maintained for at least 6 hours | Less than 90 minutes |

Data from studies in conscious guinea pigs.[3]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which have been characterized in various preclinical models of lung inflammation. A common model utilizes lipopolysaccharide (LPS) to induce an inflammatory response in the lungs of mice.

Table 4: Anti-inflammatory Effects of this compound in an LPS-Induced Murine Model of Lung Inflammation

| Parameter | Effect of this compound Treatment |

| Neutrophil Influx (BALF) | Dose- and time-dependently inhibited |

| Neutrophil Influx (Lung Tissue) | Strongly reduced |

| TNF-α Release (BALF) | Inhibited |

| CD11b Expression on Neutrophils | Reduced |

BALF: Bronchoalveolar Lavage Fluid. Data from studies in mice where inflammation was induced by intranasal administration of LPS.[4]

Signaling Pathways

The pharmacological effects of this compound are mediated through complex intracellular signaling cascades upon binding to the β2-adrenergic receptor. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, a β-arrestin-mediated pathway plays a crucial role in the anti-inflammatory effects of this compound.

Figure 1: this compound's dual signaling pathways leading to bronchodilation and anti-inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the study of inhaled this compound.

LPS-Induced Lung Inflammation in Mice

This model is widely used to assess the anti-inflammatory properties of respiratory drugs.

Figure 2: A typical workflow for evaluating the anti-inflammatory effects of this compound.

Detailed Steps for LPS-Induced Lung Inflammation Model:

-

Animal Model: C57BL/6J mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.

-

Pre-treatment: Mice are pre-treated, typically 30 minutes before LPS challenge, with this compound (e.g., 0.005–5 mg/kg dissolved in sterile saline) or vehicle administered intraperitoneally (i.p.).[4]

-

LPS Administration: Lipopolysaccharide (from E. coli) is administered intranasally (e.g., 10 µg in 50 µl of sterile saline) to induce lung inflammation. Control animals receive intranasal sterile saline.

-

Repeat Treatment: A second dose of this compound or vehicle may be administered at a later time point (e.g., 12 hours post-LPS) to maintain drug exposure.

-

Sample Collection: At a predetermined time point (e.g., 24 hours post-LPS), animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile solution (e.g., PBS with EDTA) to collect BAL fluid (BALF). The BALF is centrifuged to separate cells from the supernatant.

-

BALF Analysis:

-

Cell Counts: Total and differential leukocyte counts are performed on the cell pellet to quantify inflammatory cell influx (e.g., neutrophils).

-

Cytokine Measurement: The supernatant is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Lung Tissue Analysis:

-

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

-

Western Blot: Lung tissue homogenates can be used to analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB p65, IκBα).

-

Assessment of Bronchodilator Activity in Guinea Pigs

The bronchodilator properties of inhaled compounds are often evaluated in guinea pigs due to the similarities of their airway physiology to humans.

Figure 3: Workflow for assessing the bronchodilator effects of inhaled this compound.

Detailed Steps for Bronchodilation Assessment:

-

Animal Model: Conscious guinea pigs are used.

-

Drug Administration: Animals are exposed to an aerosol of this compound or vehicle.

-

Bronchoconstrictor Challenge: At various time points after drug administration, animals are challenged with a bronchoconstricting agent, such as inhaled histamine, to induce airway narrowing.

-

Measurement of Airway Function: Airway resistance is measured using techniques like whole-body plethysmography. The "enhanced pause" (Penh) is a commonly used parameter to reflect changes in airway resistance in conscious, unrestrained animals.

-

Data Analysis: The ability of this compound to inhibit the bronchoconstrictor response is quantified by comparing the change in airway resistance or Penh in treated animals to that in vehicle-treated controls.

Cardiovascular Safety Assessment in Dogs

The potential cardiovascular side effects of β2-agonists are an important aspect of their safety profile. These are often assessed in conscious dogs using telemetry.

Detailed Steps for Cardiovascular Telemetry:

-

Animal Model: Beagle dogs are often used and are surgically implanted with telemetry transmitters.

-

Telemetry System: The telemetry system allows for the continuous monitoring of cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) in conscious, unrestrained animals.

-

Study Design: A common design is a Latin-square crossover study, where each animal receives different treatments (e.g., vehicle, different doses of this compound) with a washout period between each treatment.

-

Drug Administration: this compound is administered, often by inhalation.

-

Data Collection: Cardiovascular parameters are recorded continuously before and for an extended period after drug administration.

-

Data Analysis: The data is analyzed to detect any changes in heart rate, blood pressure, or ECG intervals (e.g., QT interval) that may indicate cardiovascular liability.

Conclusion

Preclinical models provide essential insights into the pharmacokinetic and pharmacodynamic properties of inhaled this compound. While comprehensive quantitative pharmacokinetic data for the inhaled route in animals is not as readily available as clinical data, the existing studies demonstrate high tissue uptake and clearance primarily through metabolism. Pharmacodynamic studies in various animal models have consistently shown potent and long-lasting bronchodilation and significant anti-inflammatory effects. The elucidation of the dual signaling pathways involving both cAMP/PKA and β-arrestin2 provides a mechanistic basis for these therapeutic actions. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel inhaled respiratory therapies. Further studies focusing on generating robust, comparative pharmacokinetic data for inhaled this compound in preclinical species would be valuable for refining pharmacokinetic/pharmacodynamic models and improving the translation of preclinical findings to the clinical setting.

References

- 1. Disposition of this compound xinafoate in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Salmeterol's Beta-2 Adrenergic Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Salmeterol's binding affinity for the beta-2 adrenergic receptor (β2-AR). This compound is a long-acting β2-AR agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-AR.[1] This document details the quantitative binding parameters of this compound, the experimental protocols used to determine these values, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the β2-AR is a measure of the strength of the interaction between the drug and the receptor. It is typically quantified using several parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency and selectivity of the drug.

This compound exhibits a high affinity for the wild-type β2-AR, with a reported Ki value of 1.5 nM.[3] It also demonstrates significant selectivity for the β2-AR over the β1-AR subtype, with a selectivity ratio of approximately 1500 (β1 Ki / β2 Ki).[3] This high selectivity is a key pharmacological feature, minimizing off-target effects, such as cardiac stimulation, which are mediated by β1-ARs.

The affinity of this compound has also been characterized by its pKA value, which was determined to be 7.4 in guinea-pig trachea, indicating a 30-fold greater affinity than salbutamol. Further studies have reported pKi values of 8.3 for the β2-AR and 5.7 for the β1-AR, confirming its high selectivity.

| Parameter | Value | Receptor Subtype | Species/System | Reference |

| Ki | 1.5 nM | Wild-Type β2-AR | Not Specified | |

| Selectivity | ~1500-fold (β1/β2) | β1-AR vs. β2-AR | Not Specified | |

| pKA | 7.4 | β2-AR | Guinea-pig trachea | |

| pKi | 8.3 | β2-AR | Guinea-pig bronchial membranes | |

| pKi | 5.7 | β1-AR | Guinea-pig heart membranes | |

| Kd | 1 to 2 nM | β2-AR | Not Specified |

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro assays. The following sections detail the methodologies for radioligand binding assays and functional assays, which are central to characterizing ligand-receptor interactions.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.

2.1.1. Principle

Radioligand binding assays measure the binding of a radiolabeled ligand to its receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (e.g., this compound). The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, and from this, the affinity of the unlabeled ligand (Ki) can be determined.

2.1.2. Detailed Methodology

-

Membrane Preparation:

-

Tissues or cells expressing the β2-AR are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

-

Competition Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a non-selective β-adrenergic antagonist radioligand, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]-CYP).

-

Increasing concentrations of unlabeled this compound are added to the incubation tubes.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as propranolol.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competing ligand (this compound).

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response elicited by ligand binding to the receptor. For the β2-AR, which is a Gs-protein coupled receptor (GPCR), agonist binding leads to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP).

2.2.1. Principle

The cAMP accumulation assay quantifies the amount of intracellular cAMP produced in response to receptor stimulation by an agonist like this compound. The dose-dependent increase in cAMP levels reflects the functional potency and efficacy of the agonist.

2.2.2. Detailed Methodology

-

Cell Culture and Treatment:

-

Cells expressing the β2-AR (e.g., Human Airway Smooth Muscle cells) are cultured in appropriate media.

-

Cells are often pre-labeled by incubating with [³H]-adenine, which is incorporated into the cellular ATP pool, the precursor for cAMP.

-

Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

-

cAMP Extraction and Quantification:

-

The stimulation is terminated, and the intracellular cAMP is extracted.

-

The amount of [³H]-cAMP produced is separated from other radiolabeled adenine nucleotides, typically by sequential column chromatography.

-

The radioactivity of the cAMP fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of cAMP produced is plotted against the log concentration of this compound.

-

The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.

-

β2-Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the canonical β2-AR signaling pathway. This pathway is a classic example of GPCR-mediated signal transduction.

Upon binding of this compound, the β2-AR undergoes a conformational change. This change facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein releases its GDP and binds GTP, causing the dissociation of the Gαs subunit from the Gβγ dimer.

The GTP-bound Gαs subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in the airways is smooth muscle relaxation and bronchodilation. While this is the primary pathway, the β2-AR can also couple to Gi proteins.

References

A Comprehensive Analysis of the Cellular and Molecular Effects of Salmeterol on Airway Smooth Muscle Cells

Introduction

Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) widely utilized in the clinical management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic action is bronchodilation, achieved through the relaxation of airway smooth muscle (ASM) cells.[1][4] Unlike short-acting β2-agonists (SABAs) like salbutamol, this compound exhibits a prolonged duration of action, lasting approximately 12 hours, which makes it suitable for maintenance therapy. This extended activity is attributed to its high lipophilicity, allowing it to partition into the cell membrane and gradually engage with the β2-adrenergic receptor (β2AR). This document provides an in-depth technical overview of the molecular signaling pathways and subsequent cellular responses initiated by this compound in human airway smooth muscle (HASM) cells.

Molecular Mechanism of Action

Receptor Binding and G-Protein Activation

This compound exerts its effects by selectively binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of ASM cells. The binding of this compound to the β2AR induces a conformational change that activates the associated stimulatory G-protein, Gs. This activation leads to the dissociation of the Gsα subunit, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.

The cAMP-PKA Signaling Cascade

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a central event in this compound's mechanism of action. Elevated cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). PKA is the primary effector through which β2-agonists mediate their relaxant effects on airway smooth muscle.

The activation of this pathway culminates in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.

Cellular Effects Mediated by this compound

Bronchodilation and Muscle Relaxation

The primary and most critical effect of this compound is the relaxation of airway smooth muscle. This is achieved through several PKA-mediated downstream events:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates MLCK, the enzyme responsible for phosphorylating the myosin regulatory light chain. Phosphorylation of MLCK reduces its activity, leading to decreased myosin light chain phosphorylation, which is a prerequisite for muscle contraction.

-

Modulation of Intracellular Calcium ([Ca2+]i): PKA activation leads to a reduction in intracellular free calcium concentration. This is accomplished by inhibiting Ca2+ influx through voltage-gated channels and enhancing Ca2+ efflux from the cell. Lower [Ca2+]i further reduces the activation of Ca2+/calmodulin-dependent MLCK.

-

Activation of K+ Channels: PKA can also activate large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization, which further promotes muscle relaxation.

Inhibition of ASM Cell Proliferation

Airway remodeling in chronic asthma involves an increase in ASM mass, partly due to hyperplasia. β2AR agonists, including this compound, have been shown to inhibit the proliferation of HASM cells. This anti-mitogenic effect is also mediated by the elevation of intracellular cAMP. Interestingly, this inhibition of proliferation appears to be independent of PKA and may instead involve another cAMP effector, the Exchange Protein Directly Activated by cAMP (EPAC).

Anti-inflammatory Properties

Beyond its direct effects on smooth muscle, this compound exhibits anti-inflammatory properties. It can inhibit the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs. In some studies, this compound treatment has been associated with a reduction in neutrophil numbers in bronchial biopsies. It has also been shown to increase the activity of protein phosphatase 2A (PP2A), which can suppress pro-inflammatory signaling pathways.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative parameters related to this compound's action on airway smooth muscle cells, compiled from various studies.

Table 1: Potency and Efficacy in Functional Assays

| Parameter | Agonist | Value | Cell/Tissue Type | Reference |

| Inhibition of Proliferation (EC50) | This compound | 6.7 nM | Human ASM Cells | |

| Albuterol | 110 nM | Human ASM Cells | ||

| Isoproterenol | 4.8 nM | Human ASM Cells | ||

| cAMP Accumulation (EC50) | This compound | 5.3 nM | Bovine Tracheal Smooth Muscle | |

| Salbutamol | 169 nM | Bovine Tracheal Smooth Muscle | ||

| Inhibition of Histamine-induced [3H]-inositol Phosphate Accumulation (IC50) | This compound | 1.4 nM | Bovine Tracheal Smooth Muscle | |

| Salbutamol | 13.8 nM | Bovine Tracheal Smooth Muscle | ||

| Relaxation of Human Bronchus | This compound | 2-27 fold more potent than Formoterol | Human Bronchus |

Table 2: Effects on Inflammatory Markers

| Marker | Effect of this compound | Model/System | Reference |

| Neutrophils | Significant reduction in bronchial biopsies | Mild Asthma Patients | |

| Myeloperoxidase (serum) | Significant reduction | Mild Asthma Patients | |

| Soluble E-selectin (serum) | Significant reduction | Mild Asthma Patients | |

| IL-1, TNF-α, TGF-β | Significant downregulation | Mouse Model of COPD |

Key Experimental Protocols

The study of this compound's effects on ASM cells involves a variety of established molecular and cellular biology techniques.

Airway Smooth Muscle Cell Culture

-

Source: Primary human airway smooth muscle cells are typically isolated from trachealis muscle obtained from lung transplant donors with no history of respiratory disease.

-

Isolation: The muscle is dissected, minced, and subjected to enzymatic digestion (e.g., with collagenase and elastase) to release individual cells.

-

Culture Conditions: Cells are grown in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum (FBS), antibiotics, and growth factors, in a humidified incubator at 37°C and 5% CO2. Cells are used at early passages to maintain their physiological phenotype.

Measurement of Intracellular cAMP

This assay quantifies the primary second messenger produced in response to β2AR activation.

Assessment of Cell Proliferation

-

[3H]Thymidine Incorporation: This classic method measures DNA synthesis. HASM cells are treated with a mitogen (e.g., Epidermal Growth Factor - EGF) in the presence or absence of this compound. [3H]Thymidine is added, and its incorporation into newly synthesized DNA is quantified by scintillation counting.

-

Cell Counting/Viability Assays: Methods like the Trypan Blue exclusion assay or MTT assay are used to assess changes in cell number and viability over time following treatment with this compound.

Calcium Imaging

-

Technique: Confocal Ca2+ fluorescence imaging is used to measure real-time changes in [Ca2+]i.

-

Protocol: Freshly dissociated ASM cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with contractile agonists, and the effect of this compound on the resulting Ca2+ signals (e.g., oscillations or sustained increases) is recorded and analyzed.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure mRNA levels of specific genes, such as β2-receptors, components of the signaling pathway, or inflammatory cytokines, to determine if this compound alters their transcription.

-

Western Blotting: This technique is used to detect and quantify specific proteins (e.g., phosphorylated vs. total MLCK, PKA, or arrestin) to analyze the activation state of signaling pathways.

Interplay of Molecular Events and Cellular Outcomes

The molecular actions of this compound translate into integrated cellular responses that are clinically beneficial. The logical flow from receptor engagement to physiological effect demonstrates a well-orchestrated signaling network.

Conclusion

This compound's therapeutic efficacy in obstructive airway diseases is rooted in its potent and prolonged activation of the β2-adrenergic receptor on airway smooth muscle cells. The primary signaling axis involves the Gs-adenylyl cyclase-cAMP-PKA pathway, which orchestrates a series of downstream events to induce profound muscle relaxation. Key molecular effects include the PKA-dependent inhibition of MLCK and reduction of intracellular calcium. Furthermore, this compound exerts beneficial non-bronchodilator effects, including the inhibition of ASM proliferation and the suppression of localized inflammatory responses. A comprehensive understanding of these cellular and molecular mechanisms is crucial for optimizing current therapeutic strategies and guiding the development of novel treatments for asthma and COPD.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Xinafoate? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Lipophilic Nature and Prolonged Action of Salmeterol: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core physicochemical and pharmacological attributes of salmeterol, a long-acting beta-2 adrenergic receptor (β2AR) agonist. We delve into the experimental methodologies used to characterize its defining features: high lipophilicity and a prolonged duration of action, which are pivotal to its clinical efficacy in the management of asthma and chronic obstructive pulmonary disease (COPD).

Understanding this compound's Lipophilicity and its Impact

This compound's extended duration of action is intrinsically linked to its high lipophilicity. This property allows the molecule to partition into the lipid bilayer of airway smooth muscle cells, creating a depot from which it can continuously engage with the β2AR.[1] In contrast, short-acting β2-agonists like salbutamol are more hydrophilic and are cleared more rapidly from the receptor microenvironment.[2]

Quantitative Analysis of Lipophilicity

The lipophilicity of a compound is quantified by its partition coefficient (Log P), the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher Log P value indicates greater lipophilicity.

| Compound | Log P (n-octanol/water) | Reference |

| This compound | >10,000 times more lipophilic than salbutamol | [3] |

| Salbutamol | Hydrophilic | [2] |

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The "shake-flask" method is a classic and widely accepted technique for determining the octanol-water partition coefficient.[4]

Objective: To determine the ratio of this compound concentration distributed between n-octanol and water at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvents: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the two phases are in equilibrium before the addition of the analyte.

-

Analyte Addition: A known amount of this compound is dissolved in either the aqueous or the n-octanol phase. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected Log P value.

-

Equilibration: The mixture is vigorously agitated in a separatory funnel or centrifuge tube using a mechanical shaker for a defined period (e.g., 1-2 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

Concentration Analysis: A sample is carefully taken from both the aqueous and the n-octanol phases. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([this compound]octanol) to its concentration in the aqueous phase ([this compound]water). The Log P is the logarithm of this value.

The Prolonged Duration of Action: Receptor Binding and Mechanistic Theories

This compound's long duration of action (up to 12 hours) is a result of its unique interaction with the β2AR. This contrasts with the 4-6 hour duration of action for salbutamol. Two primary theories explain this phenomenon: the exosite binding theory and the microkinetic/rebinding theory.

Quantitative Comparison of Receptor Binding Affinity

The affinity of a ligand for its receptor is a key determinant of its potency and, in some cases, its duration of action. Affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity.

| Compound | Receptor Binding Affinity (pKA / Ki) | Reference(s) |

| This compound | pKA = 7.4; Ki = 1.5 nM | |

| Salbutamol | pKA = 5.9 |

Note: pKA is the negative logarithm of the acid dissociation constant, which in this context is used as a measure of affinity.

The Exosite Binding Theory

This theory proposes that this compound's long lipophilic tail anchors to a specific "exosite" on the β2AR, distinct from the orthosteric binding site where the pharmacologically active head group binds. This anchoring allows the active portion of the molecule to remain in close proximity to the receptor, enabling repeated binding and activation.

Key Amino Acid Residues in the Exosite:

-

H296 and K305: Located in the third extracellular loop.

-

Y308: Situated in the seventh transmembrane domain.

The interaction of this compound's tail with these residues is thought to be crucial for its high affinity and selectivity for the β2AR.

The Microkinetic and Rebinding Theory

This model suggests that this compound's high lipophilicity causes it to accumulate in the cell membrane, creating a local "depot". From this membrane reservoir, the drug can continuously rebind to the active site of the β2AR, leading to a prolonged effect. Molecular dynamics simulations provide support for this mechanism, showing this compound entering the binding pocket from within the lipid bilayer.

Experimental Protocols for Investigating Receptor Interactions

Radioligand Binding Assay

This technique is a cornerstone for characterizing ligand-receptor interactions and is used to determine binding affinity (Kd or Ki).

Objective: To quantify the binding of a radiolabeled ligand to the β2AR and to determine the affinity of unlabeled competitors like this compound.

Materials:

-

Cell membranes expressing the β2AR (e.g., from transfected HEK293 cells)

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

-

Unlabeled competitor (this compound)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure (Competitive Binding Assay to Determine Ki):

-

Membrane Preparation: Cell membranes expressing the β2AR are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound). A parallel set of incubations is performed with an excess of a non-radiolabeled antagonist to determine non-specific binding.

-

Equilibration: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value for the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions and ligand binding in living cells in real-time.

Objective: To measure the binding of a fluorescently labeled ligand to the β2AR tagged with a bioluminescent protein.

Materials:

-

HEK293 cells co-expressing the β2AR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor-labeled ligand.

-

Coelenterazine (substrate for Rluc)

-

BRET plate reader

Procedure:

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the β2AR-Rluc fusion protein.

-

Cell Plating: Transfected cells are plated into a 96-well microplate.

-

Ligand Addition: The fluorescently labeled ligand is added to the cells. For competition assays, unlabeled this compound would be added at various concentrations.

-

Substrate Addition: The luciferase substrate, coelenterazine, is added to initiate the bioluminescent reaction.

-

BRET Measurement: The plate is immediately read in a BRET-compatible plate reader that can simultaneously measure the light emission from the donor (e.g., at 480 nm) and the acceptor (e.g., at 530 nm).

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Changes in this ratio upon addition of the unlabeled competitor are used to determine its binding affinity.

cAMP Accumulation Assay

This functional assay measures the downstream signaling consequence of β2AR activation, which is the production of cyclic adenosine monophosphate (cAMP).

Objective: To quantify the increase in intracellular cAMP levels in response to β2AR stimulation by this compound.

Materials:

-

Cells expressing the β2AR (e.g., human airway smooth muscle cells or transfected cell lines)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA-based or HTRF-based)

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.

-

Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The cAMP concentration is plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which parameters like EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.

Signaling Pathways and Logical Relationships

The binding of this compound to the β2AR initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and the theoretical models of this compound's prolonged action.

References

- 1. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Salmeterol on Cyclic AMP Production in Human Bronchial Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its ability to induce prolonged bronchodilation. This is achieved through its interaction with beta-2 adrenergic receptors on airway smooth muscle cells. However, this compound also exerts significant effects on human bronchial epithelial cells, which play a crucial role in airway function and inflammation. A key mechanism underlying these effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the impact of this compound on cAMP production in human bronchial epithelial cells, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism: The Beta-2 Adrenergic Signaling Pathway

This compound, as a beta-2 adrenergic agonist, stimulates the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of human bronchial epithelial cells. This initiates a signaling cascade that leads to the production of the second messenger, cyclic AMP.[1][2][3]

The binding of this compound to the beta-2 adrenergic receptor induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylate various cellular substrates, leading to a range of physiological responses within the epithelial cells.

References

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Early-Stage Research on Salmeterol's Non-Respiratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmeterol, a long-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, a growing body of preclinical evidence suggests that this compound may possess therapeutic potential in a range of non-respiratory conditions. This technical guide provides a comprehensive overview of early-stage research into these novel applications, with a focus on oncology, metabolic disorders, and neurology. We present key quantitative data in structured tables for comparative analysis, detail the experimental protocols of pivotal studies, and provide visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction

The therapeutic utility of this compound is traditionally attributed to its high affinity and selectivity for the β2AR in the bronchial smooth muscle, leading to sustained bronchodilation. However, the ubiquitous expression of β2ARs throughout the body has prompted investigations into the systemic effects of this compound and its potential for repositioning in other therapeutic areas. This guide synthesizes the current landscape of preclinical research, highlighting the most promising non-respiratory applications of this compound and the scientific rationale underpinning these explorations.

Oncological Applications: Targeting Cancer Stem Cell Self-Renewal

Recent preclinical studies have unveiled a potential role for this compound in oncology, specifically in the inhibition of tumor growth and the self-renewal capacity of cancer stem cells (CSCs).

Quantitative Data Summary

| Cancer Type | Model | Treatment | Key Findings | Reference |

| Lung Cancer | H460 human lung cancer cells xenografted in nude mice | Once-weekly inhalation of this compound xinafoate (6 μ g/mouse ) | 75% complete response rate.[1][2] | [1][2] |

| Breast Cancer | MMTV-PyMT spontaneous breast cancer model | Once-weekly intraperitoneal injection of this compound xinafoate | 30% complete response rate.[1] | |

| Melanoma | A2058 human melanoma cells xenografted in nude mice | Once-weekly transdermal administration of this compound xinafoate (20 or 60 μ g/mouse ) | 71.43% complete response rate. | |

| Lung, Breast, Melanoma Cancer Stem Cells | Tumorsphere formation assay | Dose-dependent treatment with this compound xinafoate | Dose-dependently decreased the self-renewal capacity of CSCs. |

Experimental Protocols

In Vivo Xenograft and Isograft Models:

-

Animal Models: BALB/c nude mice (for human cell line xenografts) and immunocompetent mice (for mouse cell line isografts) were used.

-

Cell Lines and Inoculation: H460 human lung cancer cells, MDA-MB-231 human breast cancer cells, and A2058 human melanoma cells were used. Cells (1 x 10^6) were injected intravenously, orthotopically, or subcutaneously to establish tumor models.

-

Drug Administration: this compound xinafoate was administered once-weekly via intraperitoneal, inhalation, or transdermal routes at doses comparable to those used in patients.

-

Endpoint Analysis: Tumor growth was monitored, and overall survival was recorded. For lung cancer models, the number and volume of tumors per lung were quantified through serial sectioning and hematoxylin and eosin staining.

Tumorsphere Formation Assay:

-

Cell Culture: Human and mouse lung cancer, breast cancer, and melanoma cells were cultured in serum-free medium supplemented with growth factors on ultra-low attachment surfaces to promote the growth of tumorspheres, which are enriched in CSCs.

-

Treatment: Cells were treated with this compound xinafoate at various concentrations.

-

Quantification: The number and size of tumorspheres were quantified after a set incubation period to assess the self-renewal capacity of the CSCs.

Signaling Pathway and Experimental Workflow

The anticancer effects of this compound are mediated through the β2AR and its downstream signaling pathways. While the precise downstream effectors are still under investigation, the canonical β2AR signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to cell proliferation and survival.

Cardiovascular Effects: A Dose-Dependent Profile

The cardiovascular safety of this compound is a critical consideration for its potential systemic applications. Preclinical and clinical studies have investigated its effects on cardiovascular parameters, revealing a dose-dependent profile.

Quantitative Data Summary

| Parameter | Subjects | This compound Dose | Change from Baseline | Reference |

| Heart Rate | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent increase | |

| QTc Interval | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent increase | |

| Plasma Potassium | Healthy Volunteers | 100 µg (inhaled) | Dose-dependent decrease | |

| Blood Pressure | Healthy Volunteers | 100 µg (inhaled) | No significant change | |

| Cardiovascular Events | COPD Patients | 50 µg twice daily | No increased risk compared to placebo |

Experimental Protocols

Human Volunteer and Patient Studies:

-

Study Design: Double-blind, randomized, crossover, placebo-controlled studies were conducted in healthy volunteers and patients with reversible airway obstruction or COPD.

-

Drug Administration: this compound was administered via metered-dose inhaler at various single or repeated doses.

-

Cardiovascular Monitoring: 24-hour Holter monitoring for ECG parameters (heart rate, premature complexes, QTc interval) and ambulatory blood pressure measurements were performed. Plasma potassium and glucose levels were also assessed.

Isolated Perfused Heart Model:

-

Model: Langendorff-perfused rat heart model was used to assess direct cardiac effects.

-

Treatment: Hearts were perfused with Krebs-Henseleit solution containing varying concentrations of this compound.

-

Measurements: Heart rate, and enzyme leakage (as a marker of cardiotoxicity) were measured.

Metabolic Effects on Skeletal Muscle: From Metabolism Shift to Apoptosis

Studies on skeletal muscle cells have revealed that this compound can modulate cellular metabolism and, at higher concentrations, induce apoptosis.

Quantitative Data Summary

| Cell Line | This compound Concentration | Exposure Time | Effect | Reference |

| C2C12 & L6C5 myoblasts | 0.1-10 µM | 6 hours | Increased oxidative metabolism | |

| C2C12 myotubes | 0.1-10 µM | 6 hours | Increased oxidative metabolism | |

| L6C5 myotubes | 0.1-10 µM | 6 hours | Prevailed anaerobic metabolism | |

| Myoblasts & Myotubes | High concentrations | 48-72 hours | Induction of apoptosis |

Experimental Protocols

-

Cell Lines: Rat L6C5 and mouse C2C12 skeletal muscle cell lines (both myoblasts and differentiated myotubes) were used.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 10 µM for various durations (6 to 72 hours).

-

Metabolic Assays: Activities of key metabolic enzymes such as glyceraldehyde phosphate dehydrogenase, lactate dehydrogenase, citrate synthase, and 3-OH acyl-CoA dehydrogenase were measured.

-

Apoptosis Assays: Apoptosis was assessed using multiple methods including:

-

MTT assay for cell viability.

-

Trypan blue exclusion assay for cell death.

-

TUNEL assay for DNA fragmentation.

-

Western blot analysis for the expression of apoptotic proteins (Bcl-xL, caspase-9, PARP).

-

Immunofluorescence staining for the cytoplasmic release of Smac/DIABLO.

-

Signaling Pathway

At high concentrations and prolonged exposure, this compound induces apoptosis in skeletal muscle cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the anti-apoptotic protein Bcl-xL, activation of caspase-9, and the release of Smac/DIABLO from the mitochondria into the cytoplasm.

Neurological Applications: Promoting Adult Hippocampal Neurogenesis

Emerging research indicates that this compound can cross the blood-brain barrier and positively modulate neuroplasticity, specifically by promoting adult hippocampal neurogenesis.

Quantitative Data Summary

| Region of Hippocampus | Animal Model | Treatment | Key Finding | Reference |